2-(3-Azetidinyl)pyrimidine dihydrochloride

Descripción general

Descripción

2-(3-Azetidinyl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen atoms. This compound has garnered interest in various fields of scientific research due to its unique structural and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of β-amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the azetidine ring without unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise control over reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Azetidinyl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strain in the azetidine ring, which makes the compound more reactive compared to larger heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, such as azetidinyl-substituted pyrimidines and other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

2-(3-Azetidinyl)pyrimidine dihydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance biological activity. For instance, azetidine derivatives have been shown to improve the physicochemical properties of drug candidates, leading to increased bioavailability and solubility in biological systems .

Therapeutic Potential:

Research indicates that compounds containing the pyrimidine scaffold exhibit a wide range of biological activities. They have been explored for use as:

- Anticancer Agents: Certain derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Antimicrobial Agents: Studies suggest that pyrimidine derivatives can possess significant antimicrobial properties, making them candidates for further development in treating infections .

- JAK Inhibitors: The compound's structure allows it to act on Janus kinases (JAK), which are critical in the signaling pathways of several autoimmune diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and lupus .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and safety profile. Modifications at various positions on the pyrimidine ring can lead to significant changes in biological activity. For example:

- Substituting different groups on the azetidine ring has been shown to affect the compound's solubility and potency against specific targets, such as BCL6, a transcriptional repressor involved in lymphomagenesis .

- The introduction of polar groups can enhance water solubility while maintaining or improving pharmacological activity, which is crucial for drug formulation .

Case Studies

Several studies highlight the applications of this compound:

Mecanismo De Acción

2-(3-Azetidinyl)pyrimidine dihydrochloride is compared with other similar compounds, such as azetidines and pyrimidines, to highlight its uniqueness. While azetidines are known for their ring strain and reactivity, this compound offers additional functional groups that enhance its versatility in chemical reactions.

Comparación Con Compuestos Similares

Azetidine

Pyrimidine

Azetidinyl-substituted pyrimidines

Other heterocyclic compounds

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(3-Azetidinyl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10ClN3

- Molecular Weight : 171.63 g/mol

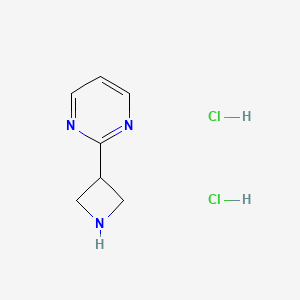

- Structure : The compound features a pyrimidine ring substituted with an azetidine moiety at the 2-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Bcl-2 Family Proteins : Similar to other azetidine-pyrimidine derivatives, this compound acts as a selective inhibitor of Bcl-2 family proteins, which are crucial in regulating apoptosis. By inhibiting these proteins, it promotes programmed cell death in cancer cells.

- Neuroprotective Effects : Research indicates that pyrimidine derivatives can stabilize microtubules and inhibit tau protein aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by disrupting the anti-apoptotic functions of Bcl-2 proteins. For instance, derivatives have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains, although specific data on the efficacy of this compound is limited compared to other pyrimidine derivatives.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of pyrimidine derivatives on multiple cancer cell lines, including HepG2 and HCT-116. Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 65% inhibition at specific concentrations .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the azetidine or pyrimidine moieties can significantly alter biological activity. Compounds with electron-rich groups showed enhanced anticancer efficacy compared to standard agents .

- Neuroprotective Studies : In vitro studies have indicated that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative disorders .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| 5-(Azetidin-3-yl)pyrimidine HCl | Apoptosis Induction | 0.09 - 0.12 | MCF-7, A549 |

| 4-(Azetidin-3-yl)pyrimidine HCl | Cytotoxicity | >250 | HepG2 |

| 2-(3-Azetidinyl)-1,3-thiazole HCl | Antimicrobial | Not specified | E. coli, S. aureus |

Propiedades

IUPAC Name |

2-(azetidin-3-yl)pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFLLPDZOSIOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.